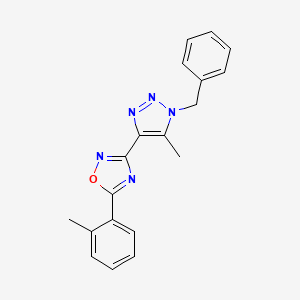
3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of triazoles and oxadiazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening for catalysts, solvents, and reaction temperatures, as well as continuous flow chemistry techniques to enhance scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazole or oxadiazole rings, potentially opening them up or modifying their electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of new heterocyclic compounds with potential biological activities.
Biology
Biologically, compounds containing triazole and oxadiazole rings have been studied for their antimicrobial, antifungal, and anticancer properties. The specific compound may exhibit similar activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and functional versatility.
Wirkmechanismus
The mechanism of action of 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, compounds with triazole and oxadiazole rings can interact with enzymes by binding to their active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,2,4-oxadiazole
- 3-(1-phenyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole may exhibit unique biological activities due to the specific positioning of its benzyl and methyl groups. These structural differences can influence the compound’s ability to interact with biological targets, potentially leading to distinct pharmacological profiles.
Eigenschaften
IUPAC Name |
3-(1-benzyl-5-methyltriazol-4-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-8-6-7-11-16(13)19-20-18(22-25-19)17-14(2)24(23-21-17)12-15-9-4-3-5-10-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJDWJGVUFOUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=C(N(N=N3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














